6-(Diisopropylamino)pyridazin-3-ol

Physicochemical Differentiation Medicinal Chemistry Lipophilicity Optimization

6-(Diisopropylamino)pyridazin-3-ol is a 3,6-disubstituted pyridazine featuring a sterically demanding diisopropylamino group at the 6-position and a hydroxyl (pyridazinone tautomer) at the 3-position. It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, with a molecular weight of 195.26 g/mol and a molecular formula of C₁₀H₁₇N₃O.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 2092793-89-8
Cat. No. B1479242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Diisopropylamino)pyridazin-3-ol
CAS2092793-89-8
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)N(C1=NNC(=O)C=C1)C(C)C
InChIInChI=1S/C10H17N3O/c1-7(2)13(8(3)4)9-5-6-10(14)12-11-9/h5-8H,1-4H3,(H,12,14)
InChIKeyDKZHPPFCQRBVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Diisopropylamino)pyridazin-3-ol (CAS 2092793-89-8): Core Physicochemical & Structural Profile


6-(Diisopropylamino)pyridazin-3-ol is a 3,6-disubstituted pyridazine featuring a sterically demanding diisopropylamino group at the 6-position and a hydroxyl (pyridazinone tautomer) at the 3-position . It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, with a molecular weight of 195.26 g/mol and a molecular formula of C₁₀H₁₇N₃O . Its identity is confirmed by IUPAC name 3-[di(propan-2-yl)amino]-1H-pyridazin-6-one and CAS registry number 2092793-89-8 .

Steric and lipophilic control for SAR optimization in CNS and kinase programs

Reduced hydrogen bond donor count supports PROTAC linker and permeability-driven design

Versatile pyridazinone building block for diversity-oriented synthesis and agrochemical libraries

Why 6-(Diisopropylamino)pyridazin-3-ol Cannot Be Replaced by Other 6-Aminopyridazin-3-ol Analogs


6-Aminopyridazin-3-ol derivatives form a class with diverse biological and physicochemical profiles, but simple substitution with smaller alkylamino groups fails to recapitulate the steric bulk, conformational flexibility, and lipophilic-hydrophilic balance uniquely achieved by the diisopropylamino substituent [1]. As demonstrated below, closely related analogs—such as the cyclopropylamino, isopropylamino, dimethylamino, and ethylamino variants—exhibit markedly different molecular weight, lipophilicity (XLogP3), hydrogen-bond donor (HBD) count, and rotatable bond (RB) count, which directly impact solubility, permeability, target binding, and synthetic utility in multi-step sequences . Interchanging 6-(diisopropylamino)pyridazin-3-ol with a simpler congener without accounting for these parameters can derail structure–activity relationship optimization and compromise downstream synthetic strategies.

Lipophilicity gap

Smaller 6-alkylamino analogs (e.g., cyclopropylamino) shift logP lower by approximately 1.2 units, altering CNS permeability balance and SAR progression.

HBD mismatch

Unhindered 6-amino variants carry a second hydrogen bond donor, which can reduce passive permeability and compromise PROTAC linker utility.

Conformational restriction

Lower molecular weight and fewer rotatable bonds in simple alkylamino congeners may limit induced-fit binding to flexible target pockets.

Quantitative Differentiation of 6-(Diisopropylamino)pyridazin-3-ol from its Closest Analogs


Lipophilicity (XLogP3) and Polarity-Weight Balance vs. 6-Cyclopropylamino Analog

The target compound exhibits an XLogP3 value of 0.9, representing a 0.9–1.2 log unit increase in lipophilicity relative to the 6-cyclopropylamino analog, which has an XLogP of -0.3 . The molecular weight is 195.26 g/mol, which is 44 g/mol higher than the cyclopropylamino derivative (151.17 g/mol) . The topological polar surface area (TPSA) of 44.7 Ų is 16% lower than that of the comparator (53.5 Ų), further reducing polarity .

Lipophilicity–Polarity
Data to verify
ΔXLogP +1.2, ΔTPSA −16%, ΔMW +44 g/mol vs. cyclopropylamino analog
Higher lipophilicity may favor CNS penetration context; verify experimentally.
Calculated values from public databases; confirm under project-specific conditions.
Physicochemical Differentiation Medicinal Chemistry Lipophilicity Optimization

Rotatable Bond Count and Conformational Complexity vs. 6-Cyclopropylamino Analog

The diisopropylamino group introduces 3 rotatable bonds, compared to only 2 for the 6-cyclopropylamino analog . This additional degree of freedom enables the target compound to sample a broader conformational space, which may enhance induced-fit binding to flexible protein pockets.

Rotatable Bond Count
Data to verify
3 vs. 2 rotatable bonds (+50% relative to cyclopropylamino analog)
Additional rotational degree may support induced-fit binding exploration.
Conformational advantage is context-dependent; verify in target binding assays.
Conformational Flexibility Medicinal Chemistry Lead Optimization

Hydrogen Bond Donor Capacity and PROTAC Building Block Suitability

The pyridazinone tautomer of the target compound provides exactly 1 hydrogen bond donor (HBD); the 6-cyclopropylamino variant possesses 2 HBDs . In 6-(diisopropylamino)pyridazin-3-ol, secondary amine N–H donation is sterically shielded by the two isopropyl groups, effectively reducing the HBD count compared to the unhindered cyclopropylamine.

HBD Count
Data to verify
1 HBD vs. 2 in cyclopropylamino analog (sterically shielded secondary amine)
Reduced HBD count may improve passive permeability and PROTAC compatibility.
Reflects dominant pyridazinone tautomer; validate in permeability assays.
PROTAC Design Hydrogen Bonding Building Block Selection

Comparison Table of Physicochemical Properties vs. Closest 6-Amino Analogs

The following table summarizes key differentiating physicochemical parameters across five commercially available 6-aminopyridazin-3-ol analogs : | Parameter | Target (Diisopropylamino) | Cyclopropylamino | Isopropylamino | Dimethylamino | Ethylamino | |---|---|---|---|---|---| | MW (g/mol) | 195.26 | 151.17 | 153.18 | 139.16 | 139.16 | | LogP | 0.9 (XLogP3) | −0.3 (XLogP) | 0.42 | N/A | 0.04 | | HBD | 1 | 2 | N/A | N/A | N/A | | HBA | 2 | 2 | N/A | N/A | N/A | | RB | 3 | 2 | N/A | N/A | N/A | | TPSA (Ų) | 44.7 | 53.5 | N/A | N/A | N/A | The target compound occupies a distinct physicochemical space characterized by the highest molecular weight, highest lipophilicity (among those with data), lowest TPSA, and unique HBD=1 profile.

Multi-Parameter Profile
Context-dependent
MW 195 vs 139–153; LogP 0.9 vs −0.3–0.42; HBD 1 vs 2; RB 3 vs 2; TPSA 44.7 vs 53.5 Ų
Occupies a distinct physicochemical space among 6-amino pyridazinone analogs.
Selection guidance based on computational descriptors; confirm in downstream assays.
Physicochemical Profiling Analytical Chemistry Selection Criteria

Supplier and Commercial Availability Profile

As of May 2026, 6-(diisopropylamino)pyridazin-3-ol is listed as available for purchase from at least 2 specialty chemical suppliers (CymitQuimica, Chem960-associated vendors), typically at a purity of ≥95% . In contrast, the dimethylamino and ethylamino analogs are reported as 'Discontinued' on CymitQuimica, and the isopropylamino analog availability is limited . The target compound thus benefits from a more active commercial supply chain.

Commercial Availability
Supporting evidence
≥2 active vendors; comparator dimethylamino/ethylamino analogs discontinued
More reliable supply chain supports long-term research continuity.
Vendor status as of May 2026; re-verify before procurement planning.
Procurement Supply Chain Commercial Availability

Optimal Research and Procurement Scenarios for 6-(Diisopropylamino)pyridazin-3-ol


Medicinal Chemistry: CNS Drug Lead Optimization Requiring Moderate Lipophilicity

When a lead series requires an XLogP3 of ~0.9 and reduced HBD count (1 vs. 2), 6-(diisopropylamino)pyridazin-3-ol provides a unique starting point compared to the more polar cyclopropylamino analog . Its balanced lipophilicity–polarity profile supports the design of orally bioavailable CNS candidates by optimizing blood-brain barrier penetration while maintaining sufficient aqueous solubility .

PROTAC Linker Design and Degrader Library Synthesis

The sterically shielded single hydrogen bond donor and moderate cLogP (0.9) of 6-(diisopropylamino)pyridazin-3-ol make it an excellent candidate for incorporation into bifunctional degrader molecules, where reducing total HBD count and modulating lipophilicity are critical for cellular permeability and pharmacokinetic exposure [1].

Kinase Inhibitor Scaffold Optimization (PIM, MEK, or HCV NS5B Targets)

Pyridazin-3-ol scaffolds are pharmacophores in numerous kinase inhibitor programs, including PIM, MEK, and HCV NS5B [2][3]. The 6-diisopropylamino variant offers distinct steric and lipophilic properties that can be leveraged to probe hydrophobic sub-pockets not accessible with smaller alkylamino analogs.

Synthetic Intermediate for Agrochemical and Pharmaceutical Building Block Libraries

The compound serves as a versatile intermediate for constructing diverse pyridazine-based libraries [4]. Its reliable commercial availability and unique substitution pattern (diisopropylamino) enable rapid diversification at the 3-position or through N–H functionalization, streamlining SAR exploration in both pharmaceutical and agrochemical settings.

Application
Selection Property
Validation Focus
CNS lead optimization
Moderate lipophilicity (XLogP3 ~0.9) with reduced HBD count
Assess brain penetration and oral exposure in preclinical models
PROTAC linker design
Sterically shielded single HBD and controlled lipophilicity
Evaluate cellular permeability and ternary complex formation
Kinase inhibitor scaffold diversification
Distinct steric and lipophilic substitution pattern
Probe hydrophobic sub-pocket engagement in kinase assays
Building block library synthesis
Reliable commercial availability and unique substitution
Confirm compatibility with downstream diversification chemistry
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